Phosphorylase kinase beta-subunit fragment(420-436)
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Overview
Description
Phosphorylase kinase beta-subunit fragment (420-436) is a peptide fragment derived from the beta-subunit of phosphorylase kinase. Phosphorylase kinase is a serine/threonine-specific protein kinase that plays a crucial role in the regulation of glycogen metabolism by activating glycogen phosphorylase, which releases glucose-1-phosphate from glycogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylase kinase beta-subunit fragment (420-436) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of phosphorylase kinase beta-subunit fragment (420-436) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphorylase kinase beta-subunit fragment (420-436) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Phosphorylase kinase beta-subunit fragment (420-436) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in glycogen metabolism and regulation of phosphorylase kinase activity.
Medicine: Potential therapeutic target for diseases related to glycogen storage and metabolism.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mechanism of Action
Phosphorylase kinase beta-subunit fragment (420-436) exerts its effects by interacting with the catalytic subunit of phosphorylase kinase. This interaction leads to the activation of glycogen phosphorylase, which catalyzes the release of glucose-1-phosphate from glycogen. The molecular targets involved include serine/threonine residues on the glycogen phosphorylase enzyme .
Comparison with Similar Compounds
Similar Compounds
Phosphorylase kinase alpha-subunit fragment: Another peptide fragment from phosphorylase kinase with similar regulatory functions.
Glycogen phosphorylase peptide fragments: Peptides derived from glycogen phosphorylase that also play roles in glycogen metabolism.
Uniqueness
Phosphorylase kinase beta-subunit fragment (420-436) is unique due to its specific sequence and role in the activation of glycogen phosphorylase. Its ability to modulate glycogen metabolism makes it a valuable tool for studying metabolic pathways and developing therapeutic interventions .
Properties
Molecular Formula |
C79H131N31O25S |
---|---|
Molecular Weight |
1947.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
LZOBPNWVDGTPDV-PKQBMPBTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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